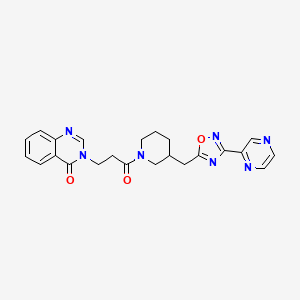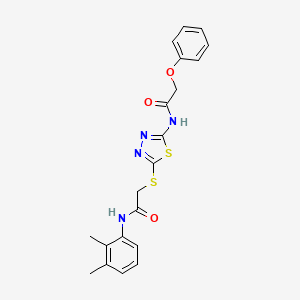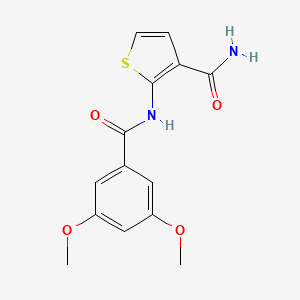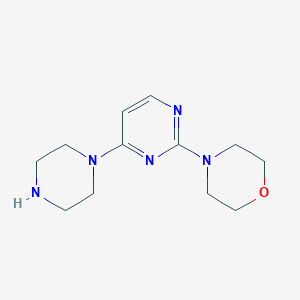![molecular formula C15H15N3O B2592995 N-([2,3'-Bipyridin]-4-ylmethyl)cyclopropancarboxamid CAS No. 2034561-76-5](/img/structure/B2592995.png)
N-([2,3'-Bipyridin]-4-ylmethyl)cyclopropancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is a compound that combines the structural features of bipyridine and cyclopropanecarboxamide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine moiety is known for its ability to coordinate with metal ions, making it useful in coordination chemistry and catalysis.
Wissenschaftliche Forschungsanwendungen
N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to the bipyridine moiety’s ability to coordinate with metal ions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Preparation of 2,3’-bipyridine: This can be synthesized through a coupling reaction between 2-bromopyridine and 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of 4-(chloromethyl)-2,3’-bipyridine: The 2,3’-bipyridine is then reacted with chloromethyl methyl ether in the presence of a Lewis acid to introduce the chloromethyl group.
Synthesis of cyclopropanecarboxamide: Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with ammonia to form cyclopropanecarboxamide.
Coupling Reaction: Finally, the 4-(chloromethyl)-2,3’-bipyridine is reacted with cyclopropanecarboxamide in the presence of a base such as potassium carbonate to yield N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the coupling reactions and more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide N-oxide.
Reduction: N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways and molecular targets, including enzymes and receptors. The cyclopropanecarboxamide group may also interact with biological molecules, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties.
Cyclopropanecarboxamide: A simpler compound with similar structural features but lacking the bipyridine moiety.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is unique due to the combination of the bipyridine and cyclopropanecarboxamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-3-4-12)18-9-11-5-7-17-14(8-11)13-2-1-6-16-10-13/h1-2,5-8,10,12H,3-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXKNQCYBKYZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2592914.png)
![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)

![1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2592922.png)


![(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B2592925.png)
![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE](/img/structure/B2592928.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2592931.png)


![8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2592934.png)
